molecular formula C13H10ClNO4 B2477677 Ethyl 4-(3-chlorobenzoyl)-1,2-oxazole-3-carboxylate CAS No. 338761-68-5

Ethyl 4-(3-chlorobenzoyl)-1,2-oxazole-3-carboxylate

Cat. No. B2477677
M. Wt: 279.68
InChI Key: KXMPJVLBWQKHLQ-UHFFFAOYSA-N
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Description

Ethyl (3-chlorobenzoyl)acetate, also known as Ethyl 3-(3-chlorophenyl)-3-oxopropanoate, is an organic compound . It has a linear formula of ClC6H4COCH2CO2C2H5 . The molecular weight of this compound is 226.66 .


Synthesis Analysis

The title compound was efficiently synthesized in two steps starting from esterification of 4-aminobenzoic acid followed by amidation with 3-chlorobenzoyl chloride in dry tetrahydrofuran . The structure was confirmed by spectroscopic data and elemental analysis .


Molecular Structure Analysis

The molecular structure of Ethyl (3-chlorobenzoyl)acetate was determined from single crystal X-ray diffraction data . It has a linear formula of ClC6H4COCH2CO2C2H5 .


Chemical Reactions Analysis

Ethyl (4-chlorobenzoyl)acetate may be used to synthesize 2-(carboethoxy)-3-(4′-chloro)phenylquinoxaline 1,4-dioxide . It can also be involved in tandem condensation-cyclization reactions, stereoselective ketonization-olefination of indoles, synthesis of antiplasmodial agents, SIRT 1/2 inhibitor preparation for use as antitumor agents, synthesis of mineralocorticoid receptor antagonists, and intramolecular Michael addition reactions .


Physical And Chemical Properties Analysis

Ethyl (4-chlorobenzoyl)acetate is a solid substance . It has a refractive index of 1.5500 (lit.) . The boiling point of this compound is 268-269 °C (lit.) , and it has a density of 1.218 g/mL at 25 °C (lit.) .

Scientific Research Applications

Catalytic Applications

Ethyl oxazole-4-carboxylate demonstrates versatility in catalysis, being directly and regioselectively alkenylated, benzylated, and alkylated using various halides in the presence of palladium acetate and Buchwald's JohnPhos ligand. This procedure opens up avenues for efficient syntheses of diverse organic compounds (Verrier, Hoarau, & Marsais, 2009).

Synthesis of Chiral Compounds

Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate has been used in the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates. The process involves N-acylation by various phthalimidylamino acids and further transformation into oxazoles, demonstrating its role in producing chiral compounds (Cox, Prager, & Svensson, 2003).

Synthesis of Substituted Oxazoles

Ethyl 2-chlorooxazole-4-carboxylate has been utilized as a versatile intermediate for synthesizing substituted oxazoles. A sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions demonstrates its adaptability in creating a series of diversely substituted oxazoles (Hodgetts & Kershaw, 2002).

Pathway to (Hetero)Aryloxazoles

Ethyl oxazole-4-carboxylate has been a cornerstone for synthesizing (hetero)arylated and 2,5-di(hetero)arylated oxazoles. The palladium-catalyzed direct (hetero)arylation method provided an efficient access route to these compounds, further applied to synthesize natural products like balsoxin and texaline (Verrier, Martin, Hoarau, & Marsais, 2008).

Amyloidogenesis Inhibition

Ethyl oxazole derivatives bearing a C(4) carboxyl group were synthesized and evaluated as transthyretin (TTR) amyloid fibril inhibitors. Notably, certain substitutions on the oxazole ring significantly reduced amyloidogenesis, offering insights into designing potent inhibitors for amyloid-related diseases (Razavi et al., 2005).

Safety And Hazards

If inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be flushed with water as a precaution .

properties

IUPAC Name

ethyl 4-(3-chlorobenzoyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c1-2-18-13(17)11-10(7-19-15-11)12(16)8-4-3-5-9(14)6-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMPJVLBWQKHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC=C1C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-chlorobenzoyl)-1,2-oxazole-3-carboxylate

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